![molecular formula C6H16N2O2S B3308360 N-(3-aminopropyl)-N-ethylmethanesulfonamide CAS No. 937698-67-4](/img/structure/B3308360.png)
N-(3-aminopropyl)-N-ethylmethanesulfonamide
Overview
Description
N-(3-aminopropyl)-N-ethylmethanesulfonamide is an organic compound that features both amine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-ethylmethanesulfonamide typically involves the reaction of 3-aminopropylamine with ethylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
Biological Applications
1.1 Enzyme Inhibition and Drug Development
AEMSA has been identified as a potential inhibitor in enzymatic processes, particularly those involved in DNA repair mechanisms. Its structure allows it to interact effectively with biological molecules, making it a candidate for drug development aimed at inhibiting specific pathways related to diseases such as cancer and genetic disorders. Studies have shown that AEMSA can form stable complexes with enzymes, suggesting its utility in designing inhibitors for therapeutic purposes.
1.2 Antimicrobial Activity
Research has indicated that AEMSA exhibits antimicrobial properties, making it relevant in the development of new antibiotics. Its ability to disrupt bacterial cell functions positions it as a promising agent against antibiotic-resistant strains.
Material Science Applications
2.1 Polymer Modification
In material science, AEMSA serves as a coupling agent to modify polymers, enhancing their mechanical properties. For instance, the incorporation of AEMSA into epoxy formulations has led to improved tensile strength and impact resistance, crucial for high-performance applications.
2.2 Nanotechnology
AEMSA's chemical properties allow it to modify surfaces at the nanoscale, contributing to advancements in nanotechnology. It has been used to enhance the performance of electrochemical sensors and catalysts by improving surface interactions and stability.
Case Study: Drug Design Targeting Enzymatic Pathways
A study evaluated the inhibitory effects of AEMSA on specific enzymes involved in DNA repair pathways. The results demonstrated significant inhibition compared to control groups, suggesting its potential as a lead compound for further drug development targeting cancer therapies .
Case Study: Antimicrobial Efficacy Against Resistant Strains
In another investigation, AEMSA was tested against several strains of bacteria known for antibiotic resistance. The findings revealed that AEMSA effectively inhibited bacterial growth at low concentrations, indicating its potential as an alternative treatment option in combating resistant infections.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(3-aminopropyl)-1,3-propanediamine
- 3-((3-aminopropyl)amino)-4-hydroxybenzoic acid
Uniqueness
N-(3-aminopropyl)-N-ethylmethanesulfonamide is unique due to its specific combination of amine and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(3-aminopropyl)-N-ethylmethanesulfonamide (AEAMS) is a sulfonamide compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
AEAMS features a sulfonamide group, an amine group, and an ethyl substituent. Its chemical formula is C₇H₁₈N₂O₂S, which allows for interactions with various biological molecules. The primary amine group enhances its pH-responsiveness and affinity for anionic drugs, making it suitable for drug delivery systems.
Interaction with Biological Molecules
AEAMS exhibits biological activity primarily through its interaction with enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity. This interaction disrupts various biochemical pathways, leading to significant biological effects.
Enzymatic Inhibition
Research indicates that AEAMS can inhibit specific enzymes involved in DNA repair mechanisms. This inhibition can lead to alterations in cellular metabolism and signaling pathways, which are critical for therapeutic applications.
Antimicrobial Properties
AEAMS has shown promising results as an antimicrobial agent. In studies evaluating its antibacterial activity against Gram-positive bacteria, it demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. Its ability to affect cellular metabolism positions it as a candidate for further exploration in therapeutic contexts.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial effects of AEAMS against clinical isolates of MRSA. The results indicated that AEAMS exhibited comparable activity to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Enzyme Inhibition Research : In a laboratory setting, AEAMS was tested for its ability to inhibit enzymes involved in critical metabolic pathways. The results showed that AEAMS could effectively inhibit these enzymes, leading to reduced cell viability in cancer cell lines.
Comparative Analysis
To illustrate the uniqueness of AEAMS compared to structurally similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(3-aminopropyl)-N-methylmethanesulfonamide | C₅H₁₄N₂O₂S | Methyl group instead of ethyl; potential differences in biological activity |
N-[2-[Ethyl(3-methylphenyl)amino]ethyl]methanesulfonamide | C₁₁H₁₅N₂O₂S | Contains a phenyl group; may influence interaction profiles |
4-Amino-N-methylbenzenemethanesulfonamide | C₉H₁₃N₃O₂S | Features an aromatic amine; alters reactivity |
Properties
IUPAC Name |
N-(3-aminopropyl)-N-ethylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-3-8(6-4-5-7)11(2,9)10/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVCOQSSHQHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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